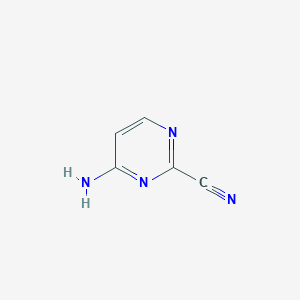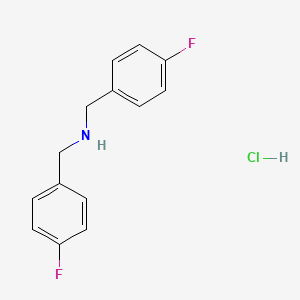![molecular formula C11H16O2 B1291442 1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol CAS No. 1156397-04-4](/img/structure/B1291442.png)
1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol" is a chemical entity that can be associated with various research areas, including organic synthesis, material science, and pharmacology. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the potential characteristics and applications of "1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol".
Synthesis Analysis
The synthesis of related compounds often involves the use of catalytic systems or resolving agents to achieve desired stereochemistry or to introduce specific functional groups. For instance, the preparation of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol was achieved through lipase-mediated kinetic resolution, which suggests that enzymatic methods could be applicable for the synthesis of "1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol" to achieve high enantiomeric purity . Additionally, the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones involved the reaction of chloromethyl precursors with alcohols, which could be a relevant method for introducing the propan-2-yloxy group in the target compound .
Molecular Structure Analysis
The molecular structure and conformation of compounds similar to "1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol" have been studied using various techniques. For example, the crystal structure of a related compound was determined, showing intermolecular hydrogen bonds and a chair conformation of the tetrahydropyran ring . This suggests that "1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol" could also exhibit specific conformational features and intermolecular interactions that could be elucidated through crystallography.
Chemical Reactions Analysis
The reactivity of compounds with similar structural motifs has been explored in various contexts. For instance, the cyclisation of 3-(p-methylphenyl)propan-1-ol via radical intermediates indicates that "1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol" might also undergo cyclisation reactions under appropriate conditions . Moreover, the formation of a BF2 complex with a molecule containing methoxy groups at meta positions on the phenyl ring demonstrates the potential for "1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol" to engage in complexation reactions with boron-containing reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds provide insights into the behavior of "1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol". For example, the solvatochromic and aggregation-induced emission (AIE) properties of a BF2 complex suggest that "1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol" could exhibit similar properties in response to solvent polarity or aggregation state . The antimicrobial and antiradical activities of certain phenylpropanone derivatives also imply that "1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol" might possess biological activities worth exploring .
Scientific Research Applications
Enzyme Substrate Specificity Studies : Research comparing various alcohols and aldehydes as substrates for different alcohol dehydrogenase enzymes from human liver, horse liver, and yeast, highlights the importance of understanding enzyme specificity. This is relevant for 1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol as it falls under the category of alcohols that could be studied in similar contexts (Pietruszko, Crawford, & Lester, 1973).
Chemical Synthesis and Pharmacological Properties : Studies on the synthesis and pharmacological properties of derivatives of various phenylpropanol compounds, which are structurally similar to 1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol, offer insights into the potential applications of these compounds in developing new pharmacological agents (Vardanyan, 2018).
Antimicrobial and Antiradical Activity : The synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones and their antimicrobial and antiradical activities indicate potential applications of 1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol derivatives in the development of antimicrobial and antioxidant agents (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).
Application in Organic Synthesis : The compound's potential role in the synthesis of polysubstituted pyrroles using surfactants in aqueous medium, as indicated by research on similar compounds, can lead to advancements in green chemistry and the development of new organic synthesis methods (Kumar, Rāmānand, & Tadigoppula, 2017).
Photocatalytic Hydrogen Production : Studies on the photocatalytic production of hydrogen from alcohols like propan-2-ol, which are structurally similar to 1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol, indicate its potential use in energy production and catalysis (López-Tenllado, Hidalgo-Carrillo, Montes-Jiménez, Sánchez-López, Urbano, & Marinas, 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-(3-propan-2-yloxyphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)13-11-6-4-5-10(7-11)9(3)12/h4-9,12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNKLYCKUMWXNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

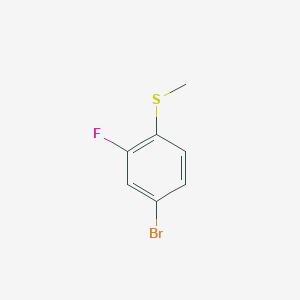
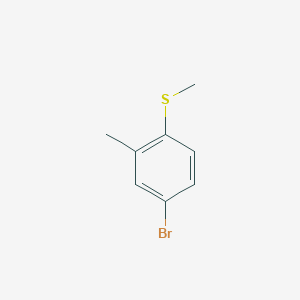
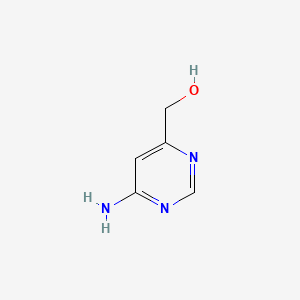

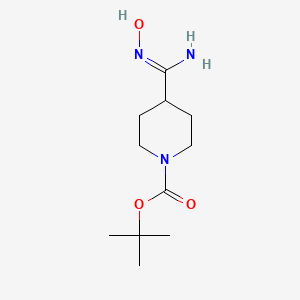
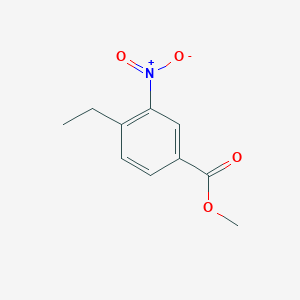
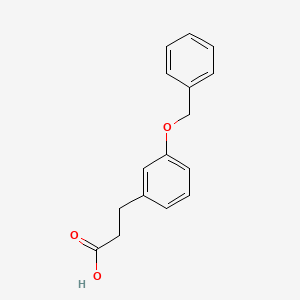
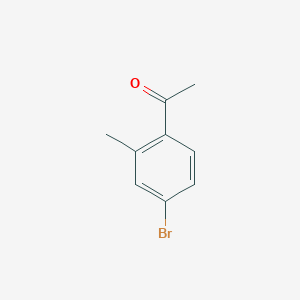
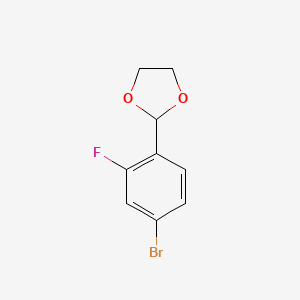
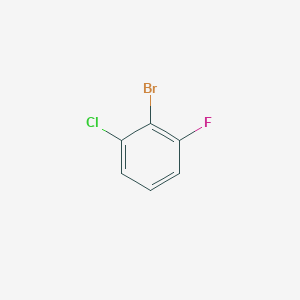
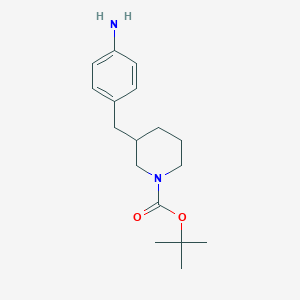
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)
